Taxumairol A
Description
Properties
Molecular Formula |
C37H48O14 |
|---|---|
Molecular Weight |
716.8 g/mol |
IUPAC Name |
[(1R,2R,3R,4S,5S,7S,8S,9R,10R,13S)-5,7,9,10,13-pentaacetyloxy-2,4-dihydroxy-8,12,15,15-tetramethyl-4-tricyclo[9.3.1.03,8]pentadec-11-enyl]methyl benzoate |
InChI |
InChI=1S/C37H48O14/c1-18-26(47-19(2)38)15-25-30(43)32-36(9,33(51-23(6)42)31(50-22(5)41)29(18)35(25,7)8)27(48-20(3)39)16-28(49-21(4)40)37(32,45)17-46-34(44)24-13-11-10-12-14-24/h10-14,25-28,30-33,43,45H,15-17H2,1-9H3/t25-,26-,27-,28-,30+,31+,32-,33-,36+,37-/m0/s1 |
InChI Key |
QEHCTLITMBBFGI-YIFMMSFHSA-N |
SMILES |
CC1=C2C(C(C3(C(CC(C(C3C(C(C2(C)C)CC1OC(=O)C)O)(COC(=O)C4=CC=CC=C4)O)OC(=O)C)OC(=O)C)C)OC(=O)C)OC(=O)C |
Isomeric SMILES |
CC1=C2[C@H]([C@@H]([C@@]3([C@H](C[C@@H]([C@]([C@H]3[C@@H]([C@@H](C2(C)C)C[C@@H]1OC(=O)C)O)(COC(=O)C4=CC=CC=C4)O)OC(=O)C)OC(=O)C)C)OC(=O)C)OC(=O)C |
Canonical SMILES |
CC1=C2C(C(C3(C(CC(C(C3C(C(C2(C)C)CC1OC(=O)C)O)(COC(=O)C4=CC=CC=C4)O)OC(=O)C)OC(=O)C)C)OC(=O)C)OC(=O)C |
Synonyms |
5,7,9,10,13-pentaacetoxy-20-(benzoyloxy)-2,4-dihydroxytax-11-ene taxumairol A |
Origin of Product |
United States |
Structural Elucidation and Stereochemical Assignment Methodologies
Advanced Spectroscopic Techniques for Definitive Structural Determination
The elucidation of Taxumairol A, a highly oxygenated taxane (B156437) diterpenoid, serves as a case study in the power of contemporary spectroscopic analysis for natural product chemistry. acs.orgnih.gov The process involves piecing together structural fragments by analyzing how the molecule's atoms interact with electromagnetic radiation and magnetic fields. preprints.orgacs.org
High-field NMR spectroscopy was the cornerstone of the structural determination of this compound. acs.orgnih.gov This non-destructive technique provides detailed information about the chemical environment, connectivity, and spatial proximity of magnetically active nuclei, such as hydrogen (¹H) and carbon-13 (¹³C), within a molecule. plantaedb.com
One-dimensional (1D) NMR experiments provided the initial, fundamental data for the structural puzzle of this compound.
The ¹H NMR spectrum revealed the presence and electronic environment of all hydrogen atoms. For this compound, this included signals for five acetyl methyl groups, characteristic protons on the taxane skeleton, and protons from a benzoyl group. acs.orgnih.gov The chemical shift (δ) of each proton and its splitting pattern (multiplicity) due to coupling with neighboring protons (J-coupling) allowed for the initial assignment of proton types. plantaedb.com
The ¹³C NMR spectrum , often acquired with proton decoupling, showed a distinct signal for each unique carbon atom in the molecule. nih.gov Analysis of this compound's spectrum, in conjunction with Distortionless Enhancement by Polarization Transfer (DEPT) experiments, confirmed the presence of 37 carbons. These were categorized into methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons, including several ester carbonyls and carbons of the taxane core. acs.orgnih.gov
¹H NMR Spectral Data for this compound (CDCl₃, 500 MHz)
| Position | δH (ppm) | Multiplicity (J in Hz) |
|---|---|---|
| 1 | 2.55 | br s |
| 2 | 5.32 | br s |
| 3 | 2.88 | d (4.5) |
| 4 | - | - |
| 5 | 5.88 | d (4.5) |
| 6a | 2.05 | m |
| 6b | 1.85 | m |
| 7 | 5.55 | dd (10.0, 3.0) |
| 9 | 5.85 | d (10.5) |
| 10 | 6.45 | d (10.5) |
| 12 | 5.80 | br s |
| 13 | 6.15 | t (8.5) |
| 14a | 2.30 | m |
| 14b | 2.15 | m |
| 16 | 1.10 | s |
| 17 | 1.65 | s |
| 18 | 1.95 | s |
| 19 | 1.55 | s |
| 20a | 4.55 | d (12.0) |
| 20b | 4.35 | d (12.0) |
| OBz | 8.05 (2H), 7.60 (1H), 7.45 (2H) | d, t, t |
| OAc x 5 | 2.20, 2.18, 2.12, 2.08, 2.02 | s (each 3H) |
Data sourced from Shen et al., 1996. nih.gov
¹³C NMR Spectral Data for this compound (CDCl₃, 125 MHz)
| Position | δC (ppm) | Type (DEPT) |
|---|---|---|
| 1 | 77.5 | CH |
| 2 | 75.1 | CH |
| 3 | 46.2 | CH |
| 4 | 80.5 | C |
| 5 | 82.1 | CH |
| 6 | 35.5 | CH₂ |
| 7 | 71.5 | CH |
| 8 | 42.5 | C |
| 9 | 75.8 | CH |
| 10 | 76.2 | CH |
| 11 | 135.5 | C |
| 12 | 138.8 | CH |
| 13 | 70.1 | CH |
| 14 | 25.5 | CH₂ |
| 15 | 45.8 | C |
| 16 | 28.5 | CH₃ |
| 17 | 22.5 | CH₃ |
| 18 | 15.5 | CH₃ |
| 19 | 12.5 | CH₃ |
| 20 | 62.8 | CH₂ |
Data sourced from Shen et al., 1996. nih.gov
Two-dimensional (2D) NMR experiments were indispensable for assembling the complete structure of this compound by revealing correlations between nuclei. acs.orgnih.govresearchgate.net
COSY (Correlation Spectroscopy): This homonuclear experiment identified proton-proton (¹H-¹H) spin-spin couplings, typically through two or three bonds. For this compound, COSY correlations helped establish the connectivity of adjacent protons, allowing for the tracing of spin systems within the taxane core, such as the H-9/H-10 and H-5/H-6/H-7 fragments. acs.org
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom it is directly attached to. It was used to unambiguously assign the ¹³C signals based on the already assigned ¹H signals, or vice versa. nih.gov
HMBC (Heteronuclear Multiple Bond Correlation): This crucial experiment shows correlations between protons and carbons that are two or three bonds apart (and sometimes further). For this compound, HMBC was vital for connecting the individual spin fragments identified by COSY. For instance, correlations from the methyl protons of the acetyl groups to the ester carbonyl carbons, and further to the protons on the taxane skeleton (e.g., H-5, H-7), confirmed the location of all five acetate (B1210297) esters. Similarly, correlations from protons H-20 to the benzoyl carbonyl carbon established the position of the benzoate (B1203000) group. acs.orgnih.gov
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. NOESY is critical for determining the relative stereochemistry of a molecule. nih.gov Key NOESY correlations in taxanes help define the conformation of the fused ring system and the orientation (α or β) of substituents. For example, correlations between the C-19 methyl protons and protons like H-9 can confirm their co-facial relationship. nih.gov
The elucidation of complex molecules like this compound relies on advanced NMR pulse sequences that suppress unwanted signals and enhance the resolution of important correlations. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) were used to differentiate between CH, CH₂, and CH₃ carbon signals, which is fundamental for interpreting the ¹³C NMR spectrum. nih.gov Modern data processing techniques, such as linear prediction and various window functions, are applied to enhance the signal-to-noise ratio and resolution of the resulting spectra, which is particularly important for resolving the crowded regions typical of large natural products.
While not explicitly detailed in the original isolation paper for this compound, Quantitative NMR (qNMR) is a powerful method for determining the purity of an isolated compound or its concentration in a solution without requiring an identical reference standard of the analyte. By integrating the signal of a specific proton of the target compound against the signal of a certified internal standard of known concentration, one can accurately calculate the quantity of the analyte. This technique is widely applied in natural product chemistry to assess the yield of isolated compounds.
High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental formula of a compound with extremely high accuracy. scribd.com Unlike low-resolution mass spectrometry which provides a nominal mass, HRMS measures the mass-to-charge ratio (m/z) to several decimal places, allowing for the calculation of a unique elemental composition.
For this compound, High-Resolution Fast Atom Bombardment Mass Spectrometry (HR-FAB-MS) was used. The analysis provided a precise mass measurement that corresponded to the molecular formula C₃₇H₄₈O₁₄. acs.orgnih.gov This information was critical, as it established the degrees of unsaturation (14) and constrained the possibilities for the molecular structure, perfectly complementing the data derived from NMR spectroscopy.
High-Resolution Mass Spectrometry Data for this compound
| Technique | Ion | Calculated m/z | Found m/z | Molecular Formula |
|---|---|---|---|---|
| HR-FAB-MS | [M+H]⁺ | 717.3122 | 717.3120 | C₃₇H₄₈O₁₄ |
Data interpretation based on Shen et al., 1996 and Lange et al., 2021. nih.gov
Application of Advanced NMR Pulse Sequences and Data Processing
X-ray Crystallography for Solid-State Structural Confirmation
A review of the scientific literature did not yield specific studies where single-crystal X-ray diffraction was used to determine the solid-state structure of this compound. The initial structural elucidation relied on spectroscopic techniques rather than crystallographic analysis. nih.gov While X-ray crystallography is a powerful tool for the unambiguous determination of molecular structures and absolute stereochemistry, its application requires the formation of a high-quality single crystal, which can be a significant challenge for complex natural products.
Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism, Optical Rotatory Dispersion) for Absolute Configuration Assignment
Detailed studies employing chiroptical spectroscopy, such as Electronic Circular Dichroism (ECD) or Optical Rotatory Dispersion (ORD), specifically for the assignment of the absolute configuration of this compound, are not available in the reviewed literature. The stereochemistry of this compound was initially proposed based on NMR data and by chemical correlation with known taxoids. nih.gov Chiroptical methods, often coupled with quantum chemical calculations, are instrumental in assigning the absolute stereochemistry of chiral molecules, but their application to this compound has not been reported.
Computational Methods in Structural Elucidation
The application of computational chemistry has become an indispensable tool in modern natural product chemistry, aiding in the confirmation of structures and the prediction of spectroscopic properties.
While the structure of this compound was determined using NMR spectroscopy, there are no specific reports in the literature detailing the use of Density Functional Theory (DFT) calculations to predict its ¹H and ¹³C NMR chemical shifts for comparison with experimental values. Such computational analyses are frequently used to provide additional support for proposed structures, especially in cases of complex stereochemistry.
Specific molecular modeling and detailed conformational analysis studies for this compound have not been described in the available research. Conformational analysis is crucial for understanding the three-dimensional arrangement of flexible molecules and can be a key component in correlating structure with biological activity.
Density Functional Theory (DFT) for NMR Chemical Shift Prediction
Derivatization Strategies for Structural Confirmation
The initial structural elucidation of this compound involved chemical correlation with known compounds, a form of derivatization strategy. nih.gov By comparing the spectroscopic data of this compound with that of structurally similar, well-characterized taxoids, researchers were able to deduce its structure. This comparative approach is a classic method in natural product chemistry to establish the identity of new compounds within a known family of molecules.
Chemical Synthesis and Semi Synthesis of Taxumairol a and Its Analogs
Total Synthesis Strategies for Taxane (B156437) Core Construction
The total synthesis of a molecule as complex as a taxane is a monumental undertaking that showcases the power of modern synthetic organic chemistry. organic-chemistry.org These endeavors are not typically aimed at commercially viable production, which is often better served by semi-synthesis, but rather to push the boundaries of synthetic methodology, confirm structures, and provide access to unique analogs. acs.orge3s-conferences.org The core challenge lies in the construction of the highly strained and functionalized 6-8-6 tricyclic ring system, often further complicated by an oxetane (B1205548) D-ring. nih.gov
Retrosynthetic analysis is a problem-solving technique used to plan organic syntheses. It involves mentally deconstructing the target molecule into simpler, commercially available starting materials through a series of known or plausible reactions, symbolized by a retrosynthetic arrow (⇒). libretexts.orgjournalspress.com For the taxane core, retrosynthetic strategies often vary significantly between research groups, but common themes emerge.
Key strategic disconnections for the taxane skeleton often focus on:
Breaking the eight-membered B-ring: This is a popular strategy as it relieves the significant strain of the bicyclo[5.3.1]undecane system. Cyclization to form this ring is then a key forward step, often accomplished via reactions like the McMurry coupling, Nozaki-Hiyama-Kishi reaction, or Shapiro reaction.
Convergent strategies: Many syntheses of complex molecules like taxanes are convergent, meaning large fragments of the molecule are synthesized independently and then joined together late in the synthesis. nih.gov For taxanes, this often involves the separate synthesis of the A-ring and the C-ring, which are then coupled to form the A/B or B/C ring junction.
The choice of disconnection points is guided by the desire to create simplified precursors and to control the stereochemistry of the numerous chiral centers. e3s-conferences.orgspcmc.ac.in
| Retrosynthetic Strategy | Description | Key Forward Reactions | Reference |
| B-Ring Cyclization | The eight-membered B-ring is formed late in the synthesis from a precursor containing the A and C rings. | McMurry Coupling, Heck Reaction, Nozaki-Hiyama-Kishi Reaction | nih.gov |
| A/C Ring Coupling | The A and C rings are synthesized separately and then joined together. | Shapiro Reaction, Aldol Condensation | nih.gov |
| Intramolecular Diels-Alder | An intramolecular [4+2] cycloaddition is used to construct the B/C ring system. | Diels-Alder Reaction | nih.gov |
The journey from simple starting materials to the taxane core involves a series of meticulously planned steps utilizing a wide array of organic reactions. The specific intermediates and methodologies are highly dependent on the chosen retrosynthetic strategy.
In nature, the biosynthesis of the taxane skeleton begins with the cyclization of geranylgeranyl diphosphate (B83284) (GGPP) by taxadiene synthase to form taxa-4(5),11(12)-diene, the parent hydrocarbon of the taxane family. researchgate.netnih.gov This biosynthetic pathway has inspired synthetic approaches, with some strategies targeting taxadiene as a key intermediate in a "biomimetic" or "two-phase" synthesis. acs.org The first phase constructs the hydrocarbon core, and the second phase introduces the oxygenation pattern. acs.org
Key intermediates in various taxane syntheses have included:
Verticillene-derived structures: These molecules, containing a bicyclo[9.3.1]pentadecane skeleton, are biosynthetic precursors to taxanes and have been targeted as key intermediates in biomimetic syntheses. researchgate.net
Pinene-derived fragments: The readily available chiral pool starting material, α-pinene, has been used as a precursor for the A-ring in several taxane syntheses.
Highly functionalized cyclohexanes: These serve as precursors to the C-ring, often incorporating functionality that will later be elaborated into the oxetane D-ring.
A diverse toolkit of reactions is employed, including but not limited to:
Palladium-catalyzed cross-coupling reactions: For forming key carbon-carbon bonds.
Ring-closing metathesis: To form the eight-membered B-ring.
Shapiro and McMurry reactions: For coupling fragments and forming rings. nih.govnih.gov
Directed oxidations: To install hydroxyl groups at specific positions, a critical step in reaching highly oxygenated targets like Taxumairol A. acs.org
One of the greatest challenges in synthesizing taxanes is the control of stereochemistry. The taxane core is densely decorated with stereocenters; for instance, paclitaxel (B517696) has 11, seven of which are contiguous. nih.gov Establishing the correct relative and absolute stereochemistry of these centers is paramount.
Challenges:
Diastereocontrol in acyclic systems: Before rings are formed, controlling the stereochemistry of acyclic precursors can be difficult.
Transannular reactions: The eight-membered B-ring is conformationally flexible, which can make stereoselective reactions on the ring or adjacent to it unpredictable.
Facial selectivity: Reagents must approach complex, three-dimensional intermediates from a specific face to yield the desired stereoisomer. chemistrydocs.com
Solutions:
Chiral pool synthesis: Starting from a naturally occurring chiral molecule (like α-pinene) incorporates its stereochemistry into the final product.
Substrate-controlled synthesis: The existing stereocenters in an intermediate direct the stereochemical outcome of subsequent reactions.
Auxiliary-controlled synthesis: A chiral auxiliary is temporarily attached to the molecule to direct a stereoselective reaction, after which it is removed. nih.gov
Asymmetric catalysis: Using a chiral catalyst to create a chiral product from an achiral starting material. This is a highly efficient method for installing stereocenters. chemistrydocs.comthieme.com
Predictive models and a deep understanding of physical organic principles are increasingly used to rationalize and predict the outcomes of stereoselective reactions. rsc.org
Given the immense effort required for a single total synthesis, it is highly desirable to design routes that are divergent. A divergent synthesis allows for a single, advanced common intermediate to be converted into a variety of different target molecules. researchgate.net This approach is particularly valuable for creating a library of taxane analogs for structure-activity relationship (SAR) studies.
A "vantage point" intermediate can be strategically designed to possess functionality that can be manipulated in several different ways. researchgate.net For example, an intermediate could be elaborated to different members of the taxane family that possess alternative ring systems arising from rearrangements or fragmentations of the classical taxane core. researchgate.net This strategy emphasizes the power of stereoelectronic control to orchestrate the interconversion of complex polycyclic frameworks, providing access to a wide range of structurally diverse taxanes from a unified precursor. researchgate.net
Stereoselective Synthesis Challenges and Solutions
Semi-Synthesis from Natural Taxane Precursors
Semi-synthesis, which uses a readily available natural product as a starting material, is the most commercially viable method for producing complex natural products like taxanes. nih.gov This approach circumvents the challenges of constructing the complex core from scratch. For the production of paclitaxel and its analog docetaxel (B913), the most important precursor is 10-deacetylbaccatin III (10-DAB). nih.gov
The key to a successful semi-synthetic campaign is a reliable and abundant source of the precursor. Baccatin (B15129273) III and its derivatives are taxanes that possess the complete tetracyclic core of paclitaxel but lack the C-13 side chain. nih.gov
Sources of Baccatin Derivatives:
Yew Trees (Genus Taxus): The primary source of baccatin derivatives is the needles and twigs of various yew species, such as Taxus baccata and Taxus canadensis. researchgate.netnih.gov Unlike paclitaxel, which is found in low concentrations in the bark, 10-DAB is found in relatively high concentrations in the renewable needles, making its extraction more sustainable. e3s-conferences.org
Endophytic Fungi: Some microorganisms that live within the tissues of yew trees have been found to produce taxanes, including paclitaxel and baccatin III. researchgate.net While yields are currently lower than from plant extraction, fungi offer a potentially scalable and sustainable production platform through fermentation. researchgate.net
Biotransformation: It is also possible to use microorganisms to modify more abundant taxanes into desired precursors. For instance, the fungus Aspergillus niger has been shown to biotransform baccatin VI and 1β-hydroxybaccatin I into new taxane diterpenoids, including compounds named Taxumairol S and T. researchgate.netresearchgate.net This highlights a potential route for producing this compound analogs or precursors through microbial transformation of other isolated taxanes.
The isolation process typically involves extraction from the plant biomass with a solvent, followed by extensive chromatographic purification to obtain the pure baccatin derivative. nih.gov This purified precursor is then chemically modified in the lab to afford the final target molecule.
Regioselective Chemical Modifications and Functional Group Interconversions
The taxane skeleton is characterized by a high density of functional groups, particularly hydroxyl groups at various positions (e.g., C1, C2, C5, C7, C9, C10, C13). A primary challenge in the semi-synthesis and modification of taxanes is achieving regioselectivity—the ability to react with one specific functional group in the presence of many other similar ones. numberanalytics.com This is crucial for creating analogs with tailored properties.
Functional group interconversions (FGIs) are fundamental transformations that convert one functional group into another, such as through oxidation, reduction, or substitution. solubilityofthings.com In taxane synthesis, FGIs are essential for installing the correct oxidation patterns and for setting up subsequent bond-forming reactions. numberanalytics.com For instance, the synthesis of Taxol requires numerous FGIs, including the conversion of carbonyls to alcohols and the strategic formation of esters, to achieve the final bioactive structure. solubilityofthings.com
Key strategies for regioselective modification of the taxane core include:
Protecting Group Strategies: The differential reactivity of the hydroxyl groups allows for selective protection. For example, the C7 hydroxyl is often more sterically hindered than the C2 or C10 hydroxyls, allowing for selective acylation or silylation at the less hindered positions. In the Danishefsky synthesis of Taxol, various silyl (B83357) protecting groups (e.g., triethylsilyl (TES), tert-butyldimethylsilyl (TBDMS)) were employed to mask certain hydroxyl groups while others were being manipulated. wikipedia.org
Directed Reactions: A functional group can direct a reagent to a specific nearby position. This is a powerful tactic for achieving site-selectivity in otherwise complex substrates.
Exploiting Inherent Reactivity: The electronic and steric environment of each functional group dictates its inherent reactivity. For example, allylic positions (like C10 and C13 in some taxanes) are often more susceptible to oxidation. acs.org The two-phase synthesis approach to taxanes leverages this by first performing site-selective allylic oxidations. acs.org Similarly, studies on Taxol's structure-activity relationships revealed that replacing the 2-benzoyl group with meta-substituted aroyl groups enhanced activity, whereas para-substituted analogs were less active, highlighting the subtle interplay of electronics and sterics. nih.gov
A significant challenge in many taxane syntheses is the selective reduction of specific ketone groups. For instance, during the synthesis of taxabaccatin III, the Bouveault–Blanc reduction was highly substrate-specific for achieving the desired C2 α-alcohol, while other substrates yielded the undesired β-epimer. acs.org This underscores the conformational complexity of the eight-membered B-ring, which can make the reactivity of neighboring functional groups unpredictable and highly dependent on the specific substrate. nih.gov Recent synthetic strategies have focused on versatile interconversions between different taxane scaffolds, which can alter the reactivity at key positions. For example, the reactivity of the C9 and C10 alcohols is reversed when comparing classical taxanes (C10 is more reactive) and 3,11-cyclotaxanes (C9 is more reactive), an observation that can be exploited for chemoselectivity control. researchgate.net
Chemo-enzymatic Approaches in Semi-synthesis
Chemo-enzymatic synthesis combines the precision of enzymatic catalysis with the practicality of chemical synthesis. Enzymes operate under mild conditions and can exhibit remarkable regio-, chemo-, and enantioselectivity, making them powerful tools for manipulating complex molecules like taxanes. researchgate.net
A significant application of this approach in the taxane field is the synthesis of the C-13 side chain, which is crucial for the biological activity of many taxoids. Practical, large-scale syntheses of the key side-chain precursor, N-benzoyl-(2R,3S)-3-phenylisoserine, have been developed using enzymatic kinetic resolution. acs.org Lipases, in particular, are widely used to selectively hydrolyze or acylate racemic mixtures, providing enantiomerically pure intermediates that are otherwise difficult to obtain through purely chemical methods. researchgate.net
Enzymes have also been used to create novel taxane derivatives. For example, new docetaxel prodrugs with improved water solubility have been synthesized by linking them to monosaccharides. mdpi.com This was achieved through enzymatic transglycosylation using enzymes like lactase, β-galactosidase, and β-xylosidase to first create glycosylated linkers, which were then chemically coupled to the docetaxel core. mdpi.com
Direct biotransformation of taxane precursors using microorganisms offers a powerful route to new analogs. Research has shown that the filamentous fungus Aspergillus niger can transform baccatin VI and 1β-hydroxybaccatin I into four new taxane diterpenoids: taxumairol S, taxumairol T, taxumairol S1, and taxumairol T1. researchgate.netresearchgate.net This demonstrates the potential of using whole-cell or isolated enzyme systems to perform selective hydroxylations and other modifications on the complex taxane scaffold, offering a direct route to novel taxumairols and related compounds.
| Enzyme/Organism | Substrate(s) | Transformation | Product(s) | Reference |
|---|---|---|---|---|
| Lipase | Racemic 3-hydroxy-4-phenyl β-lactam derivatives | Enantioselective hydrolysis/transesterification | Enantiomerically pure Taxol side-chain intermediates | researchgate.net |
| Lactase from K. lactis | Docetaxel precursor and lactose | Stereoselective β-glucosylation | Water-soluble docetaxel-glucoside prodrug | mdpi.com |
| Aspergillus niger (fungus) | Baccatin VI | Biotransformation (Hydroxylation) | Taxumairol S, Taxumairol S1 | researchgate.netresearchgate.net |
| Aspergillus niger (fungus) | 1β-hydroxybaccatin I | Biotransformation (Hydroxylation) | Taxumairol T, Taxumairol T1 | researchgate.netresearchgate.net |
Development of Novel Synthetic Methodologies for this compound Analogs
The immense structural complexity of taxanes has driven significant innovation in synthetic methodology. The development of novel strategies is crucial for accessing not only the natural products themselves but also designed analogs for structure-activity relationship studies.
Catalyst Development for Efficient Transformations
Catalysis is at the heart of modern synthetic chemistry, enabling efficient and selective bond formations. In taxane synthesis, catalyst development has been pivotal for overcoming key construction challenges.
Transition Metal Catalysis: Palladium-based catalysts have been instrumental in both the construction and modification of the taxane core. For example, a Pd-catalyzed C–C bond cleavage was a key step in remodeling a carvone-derived fragment into a taxane C-ring precursor. escholarship.org In another instance, selective C5 oxidation of taxadiene was achieved via Pd-catalyzed acetoxylation, a transformation that proved crucial for advancing towards more complex taxanes. acs.org Other key catalytic reactions in various taxane syntheses include the Heck reaction and osmium-catalyzed dihydroxylation. wikipedia.org
C–H Functionalization Catalysis: A major advancement in synthesis is the ability to directly convert inert C–H bonds into functional groups (e.g., C–O or C–N bonds). rsc.org This strategy mimics the "oxidase phase" of biosynthesis, where enzymes selectively oxidize an existing hydrocarbon skeleton. thieme-connect.de Applying this logic to taxane synthesis allows for the late-stage introduction of hydroxyl groups, dramatically increasing synthetic efficiency by avoiding the need to carry functional groups through many steps. rsc.orgescholarship.org
Cascade Catalysis: Nature constructs complex molecules like taxanes using enzymatic cascades, where multiple transformations occur sequentially in one pot. princeton.edu Synthetic chemists aim to replicate this efficiency through catalyst-driven cascade reactions, which can rapidly build molecular complexity from simple starting materials. princeton.edunih.gov
| Catalyst System | Reaction Type | Application in Taxane Synthesis | Reference |
|---|---|---|---|
| Pd(OAc)₂ / 1,4-benzoquinone | Allylic C-H Oxidation | Regioselective acetoxylation at the C5 position of taxadiene. | acs.org |
| Osmium Tetroxide (catalytic) | Dihydroxylation | Installation of diol functionalities across double bonds in the taxane skeleton. | wikipedia.org |
| Pd(0) complexes | C-C Bond Cleavage/Cross-Coupling | Remodeling of terpene-derived fragments to construct taxane ring systems. | escholarship.org |
| Various (e.g., Rh, Pd) | C-H Functionalization | Late-stage, site-selective introduction of oxygen atoms onto the taxane core. | rsc.org |
Flow Chemistry and Continuous Synthesis Approaches
Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor rather than in a flask, offers numerous advantages for the synthesis of complex molecules like taxanes. scielo.br These benefits include enhanced safety (small reaction volumes), precise control over reaction parameters (temperature, pressure, time), improved scalability, and the ability to perform multi-step sequences without intermediate purification. unimi.it
The utility of flow chemistry has been demonstrated in the synthesis of Taxol precursors. A key cyclase-phase intermediate was produced on a multi-gram scale using a flow chemistry setup, highlighting the technology's potential for preparing significant quantities of complex materials. nih.gov Flow chemistry also enables the use of reaction conditions that are difficult or dangerous to achieve in batch, such as high temperatures and pressures, which can dramatically accelerate reaction rates. scielo.br Furthermore, a flow chemistry approach was successfully used for the synthesis of the deuterated Taxol side chain. researchgate.net The ability to link multiple reaction steps in a continuous, automated fashion ("telescoped synthesis") is particularly attractive for long and complex synthetic sequences, reducing manual handling and waste generation. unimi.it
Challenges and Advancements in this compound Synthesis
The synthesis of any taxane, including this compound, is a formidable challenge that has spurred decades of research and innovation. nih.gov The difficulties stem from several key structural features inherent to this class of molecules.
Core Challenges:
Structural Complexity: The taxane core, typically a 6-8-6 tricyclic system, is sterically congested and conformationally complex. The central eight-membered ring is particularly challenging to construct and control. nih.gov Furthermore, taxanes possess numerous stereogenic centers (Taxol has 11), demanding a high level of stereocontrol throughout the synthesis. nih.gov
Dense Functionalization: The scaffold is heavily decorated with oxygen-containing functional groups, creating significant challenges in achieving regioselective modifications. numberanalytics.com Protecting and deprotecting these groups in the correct sequence is a major strategic hurdle.
Strain and Reactivity: Many taxanes contain strained elements, such as the oxetane (four-membered ether) ring in Taxol and bridgehead double bonds, which are difficult to install and can lead to unexpected rearrangements. nih.gov
Key Advancements:
Convergent Synthesis: Early total syntheses, such as those by the Nicolaou and Danishefsky groups, successfully employed convergent strategies. wikipedia.org This involves synthesizing complex fragments of the molecule separately (e.g., the A-ring and C-ring) before coupling them together, which is generally more efficient than a purely linear approach.
Two-Phase Synthesis: More recent strategies have aimed to mimic biosynthesis. The "two-phase" approach, pioneered by the Baran laboratory, involves a "cyclase phase" to construct a minimally oxidized taxane hydrocarbon, followed by an "oxidase phase" where C-H bonds are selectively functionalized to install the required oxygenation pattern. acs.orgthieme-connect.de
Skeletal Remodeling and Interconversion: A powerful modern strategy involves starting from readily available natural products (like the monoterpene carvone) and using strategic bond-cleavage and bond-forming reactions to remodel the skeleton into the desired taxane framework. escholarship.orgescholarship.org Furthermore, developing methods to interconvert between different taxane scaffolds (e.g., classical taxanes and cyclotaxanes) provides unprecedented flexibility and control over chemoselectivity, paving the way for the synthesis of a wide diversity of analogs from a common advanced intermediate. researchgate.netchemrxiv.orgresearchgate.net
These advanced strategies, moving from target-oriented synthesis to more divergent and function-oriented approaches, provide a powerful and versatile platform for the future synthesis of this compound and its analogs, facilitating deeper exploration of their chemical and biological properties.
Biological Activities and Mechanisms of Action
In Vitro Cytotoxicity Studies
Initial investigations into the biological activity of Taxumairol A revealed its potent cytotoxic effects against a range of cancer cell lines. researchgate.netacs.orgcapes.gov.br
Assessment in Various Cancer Cell Lines
This compound has exhibited significant cytotoxicity against several human and murine cancer cell lines. researchgate.netacs.orgcapes.gov.br The cell lines that have been reported to be sensitive to this compound include:
Murine P-388 leukemia cells researchgate.netacs.orgcapes.gov.br
Human KB-16 oral epidermoid carcinoma cells researchgate.netacs.orgcapes.gov.br
Human A-549 lung carcinoma cells researchgate.netacs.orgcapes.gov.br
Human HT-29 colon adenocarcinoma cells researchgate.netacs.orgcapes.gov.br
Human hepatoma (liver cancer) cells nih.gov
This broad spectrum of activity suggests that this compound may have therapeutic potential against various types of cancer.
Concentration-Dependent Activity Assessment (e.g., IC50 values)
The cytotoxic effect of this compound is dose-dependent, meaning its ability to kill cancer cells increases with its concentration. This is typically quantified by the half-maximal inhibitory concentration (IC50), which is the concentration of a drug that is required for 50% inhibition of cell growth in vitro. nih.gov
While specific IC50 values for this compound are not consistently reported across all publicly available literature, the significant cytotoxicities observed in the aforementioned cell lines indicate potent activity. researchgate.netacs.orgcapes.gov.brnih.gov For context, other taxane (B156437) compounds have demonstrated IC50 values in the nanomolar range, highlighting the high potency of this class of molecules. nih.gov
Below is an interactive table summarizing the cytotoxic activity of this compound against various cancer cell lines.
Cellular Mechanisms of Action
Research into how this compound kills cancer cells has pointed to several key cellular processes that are disrupted by the compound.
One of the primary mechanisms of action for many anticancer drugs, including taxanes, is the induction of cell cycle arrest. wikipedia.orgfrontiersin.org The cell cycle is a series of events that take place in a cell as it grows and divides. By halting this process, compounds like this compound prevent cancer cells from proliferating. Taxanes are known to cause a blockage in the G2/M phase of the cell cycle, which is the phase just before cell division (mitosis). mdpi.com This arrest is often a prelude to programmed cell death.
Apoptosis is a form of programmed cell death, or "cell suicide," that is essential for normal development and tissue homeostasis. thermofisher.com Cancer cells often have defects in their apoptotic pathways, which allows them to survive and proliferate uncontrollably. nih.gov this compound, like other taxanes, has been shown to induce apoptosis in cancer cells. researchgate.net Evidence for apoptosis can be observed through several methods:
DNA laddering: A hallmark of apoptosis is the fragmentation of DNA by cellular enzymes. When this fragmented DNA is analyzed by gel electrophoresis, it appears as a "ladder" of different-sized fragments. researchgate.net
Flow cytometry: This technique can be used to identify apoptotic cells by staining them with specific fluorescent dyes that bind to markers of apoptosis. researchgate.net
Electron microscopy: This powerful imaging technique allows for the direct visualization of the morphological changes that occur in a cell undergoing apoptosis, such as cell shrinkage, chromatin condensation, and the formation of apoptotic bodies. researchgate.net
The activation of apoptosis by this compound is a critical component of its anticancer activity, as it leads to the elimination of malignant cells.
Microtubules are dynamic protein filaments that are part of the cell's cytoskeleton. They play a crucial role in many cellular processes, including cell division, cell shape, and intracellular transport. frontiersin.orgwur.nl The proper functioning of the mitotic spindle, which is made of microtubules, is essential for accurate chromosome segregation during cell division.
Taxanes, the class of compounds to which this compound belongs, are well-known for their ability to modulate microtubule dynamics. nih.govnih.gov They bind to microtubules and stabilize them, preventing their normal dynamic behavior of assembly and disassembly. nih.govnih.gov This stabilization disrupts the formation and function of the mitotic spindle, leading to the arrest of the cell cycle at the G2/M phase and ultimately triggering apoptosis. researchgate.net This mechanism is a key contributor to the potent anticancer effects of taxane compounds.
Interactions with Other Cellular Targets (e.g., Kinases, Signaling Pathways)
For instance, some taxanes have been shown to induce the phosphorylation of B-cell lymphoma 2 (Bcl-2), an anti-apoptotic protein, which can promote cell death. pharmgkb.org Additionally, the modulation of signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway has been observed with certain taxane analogues. nih.gov However, specific studies detailing the direct interaction of this compound with specific kinases or its influence on particular signaling pathways are not extensively documented in current research. Further investigation is required to elucidate whether this compound exhibits off-target effects on kinases or other signaling molecules that could contribute to its biological activity profile.
In Vivo Studies in Animal Models
Preclinical in vivo studies in animal models are crucial for evaluating the therapeutic potential of new chemical entities. aacrjournals.org For novel taxoids, these studies typically assess their efficacy in reducing tumor growth in various cancer models and help to establish a preliminary understanding of their pharmacodynamic effects. nih.govnih.gov
Efficacy Evaluation in Preclinical Animal Tumor Models
Pharmacodynamic Biomarkers in Animal Systems
Pharmacodynamic (PD) biomarkers are used to demonstrate that a drug has reached its target and is producing a biological effect. researchgate.net In the context of taxane research, PD biomarkers can provide evidence of microtubule stabilization and downstream cellular consequences. Common PD biomarkers for taxanes in animal models include the assessment of mitotic arrest (G2/M phase arrest) in tumor cells, induction of apoptosis, and changes in the expression or phosphorylation status of proteins involved in cell cycle regulation and cell death. aacrjournals.org For example, treatment with the taxane IDN 5109 in a tumor xenograft model was associated with a pronounced reduction in tumor microvessel density, indicating an antiangiogenic effect that could serve as a PD biomarker. aacrjournals.org Specific pharmacodynamic biomarker studies for this compound have not been reported.
Structure-Activity Relationship (SAR) Studies
Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry and involve systematically modifying a molecule's structure to understand how these changes affect its biological activity. slideshare.netashp.org For taxoids, SAR studies have been instrumental in the development of second- and third-generation analogues with improved potency, better solubility, and activity against drug-resistant cancers. mdpi.com
Correlation of Structural Modifications with Biological Potency
The biological potency of taxoids is highly dependent on their complex three-dimensional structure and the nature of their various functional groups. researchgate.net Key structural features that are often modified in SAR studies include the side chain at C-13, the substituents at C-2, C-7, and C-10 of the taxane core, and the oxetane (B1205548) ring. mdpi.com For instance, modifications to the C-2 benzoyl group and the C-10 acetyl group have led to the discovery of highly potent taxoid derivatives. mdpi.com
While a detailed SAR profile for this compound is not available, studies on related taxoids provide insights. For example, the isolation of various taxumairols, such as Taxumairols U, V, and W from Taxus mairei, and the evaluation of their cytotoxicities have contributed to the broader understanding of taxoid SAR. nih.gov Taxumairol U and V exhibited significant cytotoxicity against human hepatoma tumor cells, whereas Taxumairol W was inactive, highlighting the critical role of specific structural features. nih.gov A comprehensive SAR study involving the synthesis and biological evaluation of a series of this compound analogues would be required to delineate the precise structural determinants of its activity.
Identification of Pharmacophoric Requirements for Activity
A pharmacophore represents the essential three-dimensional arrangement of functional groups of a molecule that are responsible for its biological activity. nih.gov For microtubule-stabilizing agents like the taxanes, a common pharmacophore has been proposed based on extensive SAR studies and computational modeling. researchgate.netnih.gov This pharmacophore typically includes key hydrogen bond donors and acceptors, as well as hydrophobic regions that are crucial for binding to β-tubulin. researchgate.netnih.gov
Computational SAR and Quantitative Structure-Activity Relationship (QSAR) Modeling
While specific computational Structure-Activity Relationship (SAR) or Quantitative Structure-Activity Relationship (QSAR) models for this compound are not extensively detailed in publicly available research, the application of these computational tools is a cornerstone of modern medicinal chemistry, particularly for complex natural products like taxanes. nih.govfwdamr-reflabcap.eu These methods are designed to correlate the chemical structure of compounds with their biological activities through statistical and machine learning models. nih.govoncodesign-services.com
Computational SAR studies systematically analyze how modifications to a molecule's structure affect its biological function. oncodesign-services.com This is achieved by building and simulating 3D models of molecules to understand their interactions with biological targets. oncodesign-services.com For a compound like this compound, which is known to possess cytotoxic properties, SAR studies would be invaluable. capes.gov.br They would help identify the key structural features—specific functional groups or spatial arrangements—responsible for its activity.
QSAR modeling takes this a step further by creating a mathematical relationship between the chemical properties and the biological activity. wikipedia.org The general form of a QSAR model can be expressed as: Activity = f (physicochemical properties and/or structural properties) + error wikipedia.org
These models use molecular descriptors, which are numerical representations of a molecule's physicochemical properties, to predict the activity of new, unsynthesized compounds. nih.govtaylorfrancis.com The development of a robust QSAR model involves several key stages:
Data Set Preparation : A series of related compounds with experimentally determined biological activities is compiled.
Descriptor Calculation : A wide range of molecular descriptors (e.g., electronic, steric, hydrophobic) are calculated for each compound.
Model Building : Statistical methods, such as multi-linear regression (MLR) or more advanced machine learning algorithms, are used to build a predictive model. nih.gov
Validation : The model's predictive power is rigorously tested to ensure its reliability. taylorfrancis.com
For taxanes, QSAR has been employed to understand the structural requirements for cytotoxicity and to guide the design of more potent analogs. nih.gov Given that this compound has demonstrated significant cytotoxicity, a hypothetical QSAR study could explore how variations in its structure, such as modifications to its acetyl groups or the core taxane skeleton, would impact its potency against cancer cell lines. Such computational approaches allow for the rapid screening of virtual compounds, prioritizing the most promising candidates for synthesis and testing, thereby accelerating the drug discovery process. azolifesciences.com
Rational Design of this compound Analogs with Modified Activities
The rational design of analogs is a key strategy in drug development aimed at improving the therapeutic properties of a lead compound. nih.gov This process leverages an understanding of the lead compound's structure-activity relationship to create new molecules with enhanced potency, better selectivity, or improved pharmacokinetic profiles. oncodesign-services.com While specific research on the rational design of this compound analogs is limited, the principles are widely applied to the broader class of taxanes. researchgate.net
The process of rationally designing analogs of this compound would typically follow these steps:
Target Identification and SAR Analysis : Based on its known cytotoxic activity, researchers would first identify the probable molecular target. A thorough SAR analysis would pinpoint the pharmacophore—the essential structural features of this compound responsible for its biological effect.
Structure-Based or Ligand-Based Design : If the 3D structure of the biological target is known, structure-based design can be used to model how this compound binds to it. This allows for the design of analogs that fit the binding site more effectively. In the absence of a known target structure, ligand-based methods, including pharmacophore modeling derived from SAR data, can guide the design process. azolifesciences.com
Chemical Synthesis : Guided by the design phase, new analogs are synthesized. For taxanes, this often involves the semi-synthesis from more abundant natural precursors. capes.gov.bracademicjournals.org For instance, modifications could be targeted at the various hydroxyl and acetyl groups on the this compound molecule to explore their contribution to its activity.
Biological Evaluation : The newly synthesized analogs are then tested to determine if the designed modifications resulted in the desired change in biological activity.
This iterative cycle of design, synthesis, and testing allows for the systematic optimization of the lead compound. For this compound, rational design could be used to create analogs with greater potency against specific cancer cell lines or to reduce potential toxicity, thereby improving its therapeutic index.
Investigation of Other Biological Activities (e.g., Anti-inflammatory, Antimicrobial) in Relevant Model Systems
While this compound is primarily noted for its cytotoxic properties, dedicated studies investigating its potential anti-inflammatory or antimicrobial activities are not prominent in the existing scientific literature. However, natural products, including terpenoids from the Taxus genus, are a rich source of compounds with diverse biological activities. researchgate.netscribd.com
Anti-inflammatory Activity: Inflammation is a key factor in numerous chronic diseases, and many natural products exhibit anti-inflammatory effects by modulating specific signaling pathways. nih.govnih.gov For example, some compounds inhibit enzymes like cyclooxygenase-2 (COX-2) or lipoxygenase (LOX), which are crucial mediators of the inflammatory process. nih.gov Other taxane-related compounds have been investigated for such properties. For instance, Tasumatrol B has shown anti-inflammatory properties. Future research on this compound could involve screening its activity in relevant in vitro and in vivo models of inflammation. Standard assays include measuring the inhibition of pro-inflammatory cytokines or key enzymes in cell-based models stimulated with inflammatory agents.
Antimicrobial Activity: The search for new antimicrobial agents is a global health priority due to rising antibiotic resistance. nih.gov Natural products are a promising source for novel antimicrobial compounds. thepaincenter.com The antimicrobial potential of a compound is typically evaluated using standardized methods like the disk diffusion assay or by determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) against a panel of pathogenic bacteria and fungi. fwdamr-reflabcap.eupurdue.edu While some plant extracts from the Taxus genus have been assessed for antimicrobial effects, specific data for this compound is lacking. nih.gov Given that other complex diterpenoids have shown such activity, investigating the antimicrobial spectrum of this compound could be a valuable avenue for future research. researchgate.net
The following data table summarizes the findings related to the biological activities discussed.
| Compound/Extract | Biological Activity Investigated | Model System/Assay | Findings/Potential | Citation |
| This compound | Computational SAR/QSAR | Hypothetical Application | No specific studies found; methods could be applied to optimize known cytotoxic activity. | nih.govoncodesign-services.comwikipedia.org |
| This compound | Rational Analog Design | Hypothetical Application | No specific studies found; strategy could enhance potency and selectivity. | nih.govresearchgate.net |
| This compound | Anti-inflammatory Activity | Potential for Future Study | No specific studies found. | N/A |
| This compound | Antimicrobial Activity | Potential for Future Study | No specific studies found. | N/A |
| Tasumatrol B | Anti-inflammatory Activity | Edema Inhibition Assay | Showed moderate anti-inflammatory properties. | |
| General Taxanes | Cytotoxicity | Various Cancer Cell Lines | SAR and QSAR are used to guide the design of potent analogs. | nih.gov |
Analytical Methodologies for Research and Production
Extraction and Purification Techniques from Natural Sources
Taxumairol A is a taxane (B156437) diterpenoid found in various species of the yew tree (Taxus), such as Taxus mairei and Taxus yunnanensis. targetmol.comvulcanchem.comacs.org The extraction and purification of this compound from these plant materials is a multi-step process designed to isolate the compound from a complex mixture of other secondary metabolites.
The initial step in isolating this compound involves extracting the compound from the plant matrix, typically from the needles, twigs, or roots. vulcanchem.comacs.orguniska-bjm.ac.id The choice of solvent is critical for maximizing the yield of the target compound while minimizing the co-extraction of impurities. nih.gov
The selection of an optimal solvent or solvent system is based on the polarity of this compound. Given its structure, which includes multiple hydroxyl and acetoxy functional groups, polar solvents are generally effective. ontosight.ai Commonly used solvents for the extraction of taxanes include methanol, ethanol (B145695), acetone (B3395972), and mixtures of these with water. nih.govgoogle.comresearchgate.net For instance, studies on the extraction of similar taxanes like Paclitaxel (B517696) have shown that solvent choice significantly impacts yield. Methanol and acetone have proven effective, with some processes utilizing hydro-alcoholic mixtures, such as 50% to 80% ethanol in water, to enhance selectivity. google.comresearchgate.net
Optimization of the extraction process involves evaluating several parameters to maximize efficiency. These parameters include the solvent-to-solid ratio, extraction time, temperature, and the particle size of the plant material. mdpi.com A higher ratio of solvent to solid material can improve extraction efficiency, with a 7:1 ratio sometimes cited as a generic optimum, though this is highly dependent on the specific analyte and solvent system. chromatographyonline.com Techniques such as ultrasound-assisted extraction (UAE) can be employed to enhance the process by breaking down plant cell walls and improving solvent penetration, often leading to higher yields in shorter times. nih.gov
Table 1: Parameters for Solvent Extraction Optimization
| Parameter | Description | Typical Range/Options | Rationale |
| Solvent Type | The choice of solvent(s) based on analyte polarity. | Methanol, Ethanol, Acetone, Water, Dichloromethane, Ethyl Acetate (B1210297), or mixtures. acs.orgnih.gov | To maximize the solubility of this compound while minimizing extraction of undesired compounds. |
| Solvent Composition | The ratio of solvents in a mixture, often aqueous-organic. | 50-100% organic solvent in water. google.com | Fine-tunes the polarity of the extraction medium to improve selectivity. |
| Solid-to-Liquid Ratio | The ratio of the mass of plant material (g) to the volume of solvent (mL). | 1:10 to 1:35 (g/mL). mdpi.com | Ensures complete wetting of the plant material and establishes a sufficient concentration gradient for diffusion. |
| Extraction Time | The duration of contact between the plant material and the solvent. | 30 minutes to several days, depending on the method. mdpi.com | To allow sufficient time for the solvent to penetrate the matrix and dissolve the target compound. |
| Temperature | The temperature at which the extraction is performed. | Room temperature to near the boiling point of the solvent. researchgate.net | Higher temperatures can increase solubility and diffusion rates, but may risk degradation of thermolabile compounds. |
| Particle Size | The fineness of the ground plant material. | 350 µm - 500 µm. mdpi.com | Smaller particle sizes increase the surface area available for extraction, enhancing efficiency. |
Following initial solvent extraction, the resulting crude extract contains a complex mixture of compounds. Isolating this compound to a high degree of purity requires one or more chromatographic steps. edubirdie.com Chromatography separates components of a mixture based on their differential distribution between a stationary phase and a mobile phase. researchgate.netexcedr.com
Column Chromatography (CC): This is often the first step in the purification cascade. The crude extract is loaded onto a column packed with a solid adsorbent (stationary phase), such as silica (B1680970) gel or alumina. edubirdie.comslideshare.net A solvent or a gradient of solvents (mobile phase) is passed through the column, and compounds are separated based on their affinity for the stationary phase. excedr.com For taxanes, normal-phase chromatography using silica gel is common, with mobile phases typically consisting of mixtures of non-polar solvents like hexane (B92381) and more polar solvents like ethyl acetate, chloroform, or methanol. google.comedubirdie.com Size-exclusion chromatography, using stationary phases like Sephadex LH-20, can also be used to separate compounds based on their molecular size, which is particularly useful for removing high molecular weight impurities like chlorophylls (B1240455) and lipids. vulcanchem.com
Preparative High-Performance Liquid Chromatography (HPLC): For final purification, preparative HPLC is the method of choice due to its high resolution and efficiency. google.com This technique operates on the same principles as analytical HPLC but uses larger columns and higher flow rates to handle larger quantities of material. Reverse-phase (RP) HPLC is commonly employed for the purification of taxanes. In RP-HPLC, the stationary phase is non-polar (e.g., C18-bonded silica), and the mobile phase is a polar solvent mixture, such as acetonitrile, methanol, and water. vulcanchem.comgoogle.com The components of the extract are separated based on their hydrophobicity, with more polar compounds eluting first. A specific method for a related taxoid involved a C18 column with a mobile phase of acetonitrile, methanol, and water (1:5:4). vulcanchem.com
Counter-Current Chromatography (CCC): CCC is a liquid-liquid partition chromatography technique that avoids the use of solid supports, thus eliminating issues like irreversible adsorption of the sample onto the stationary phase. edubirdie.com It utilizes two immiscible liquid phases, one stationary and one mobile. The separation is based on the differential partitioning of the analytes between these two phases. This method is particularly gentle and can be effective for purifying labile natural products.
Table 2: Chromatographic Methods for this compound Purification
| Chromatographic Method | Stationary Phase | Typical Mobile Phase System | Separation Principle |
| Column Chromatography (Normal Phase) | Silica Gel, Alumina. edubirdie.com | Gradient of n-hexane, ethyl acetate, chloroform, methanol. google.com | Adsorption. Polar compounds are retained more strongly. |
| Column Chromatography (Size Exclusion) | Sephadex LH-20. vulcanchem.com | Methanol. vulcanchem.com | Size. Larger molecules elute before smaller ones. excedr.com |
| Preparative HPLC (Reverse Phase) | C18-bonded silica. vulcanchem.com | Acetonitrile/Methanol/Water mixtures. vulcanchem.com | Partitioning. Non-polar compounds are retained more strongly. |
| Counter-Current Chromatography (CCC) | Liquid (one of two immiscible phases). edubirdie.com | Liquid (the other of two immiscible phases). edubirdie.com | Partitioning between two liquid phases. uomus.edu.iq |
Solvent Extraction Optimization
Qualitative and Quantitative Analysis in Complex Matrices
Once extracted, and during the purification process, it is essential to have reliable analytical methods to detect (qualify) and measure (quantify) this compound in various complex samples like plant extracts or fermentation broths.
Analytical HPLC is a cornerstone technique for the analysis of non-volatile compounds like this compound. thermofisher.com It offers high resolution, speed, and sensitivity for separating components within a complex mixture. chromatographyonline.com
The HPLC system separates compounds as they pass through a column containing a stationary phase, carried by a liquid mobile phase. thermofisher.com For the analysis of taxanes, reverse-phase columns (e.g., C18) are most common, often with a mobile phase consisting of an acetonitrile-water or methanol-water gradient. researchgate.net
Several types of detectors can be coupled with HPLC for the analysis of this compound:
UV-Visible (UV-Vis) or Diode Array Detector (DAD): These detectors measure the absorbance of UV or visible light by the analyte. aocs.org Taxanes possess chromophores that allow for detection in the UV range, typically around 227-230 nm. A DAD has the advantage of acquiring the entire UV-Vis spectrum for each peak, which aids in peak identification and purity assessment. researchgate.net
Fluorescence Detector (FLD): If the target compound is fluorescent or can be derivatized to be fluorescent, an FLD can offer higher sensitivity and selectivity than a UV detector. aocs.org While not all taxanes are naturally fluorescent, this detection method is powerful when applicable.
Charged Aerosol Detector (CAD) and Evaporative Light Scattering Detector (ELSD): These are universal detectors that can detect any non-volatile analyte. The mobile phase is nebulized and evaporated, leaving the analyte particles, which are then detected. CAD, in particular, offers near-uniform response for different compounds at the same mass concentration, which is advantageous for quantifying compounds when a specific reference standard is unavailable. chromatographyonline.com
Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) are indispensable tools for the definitive identification and highly sensitive quantification of compounds in complex matrices. rsc.org The technique combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry. creative-proteomics.com
After separation on the LC column, the eluent is directed to the mass spectrometer. The compounds are ionized, typically using "soft" ionization techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), which generate intact molecular ions ([M+H]⁺, [M+Na]⁺, etc.) with minimal fragmentation. researchgate.net This provides the molecular weight of the compound, a critical piece of information for its identification. For example, LC-MS analysis of Paclitaxel confirmed its identity by detecting its protonated molecule [M+H]⁺ at m/z 854. researchgate.net
For even greater specificity and confident quantification, especially at low concentrations, tandem mass spectrometry (LC-MS/MS) is used. creative-proteomics.com In this technique, a specific molecular ion (the precursor ion) is selected, fragmented in a collision cell, and a specific fragment ion (the product ion) is monitored. This process, known as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM), is highly selective and significantly reduces background noise, enabling accurate quantification of trace components in complex biological samples. creative-proteomics.comnih.gov An internal standard is often used to ensure high accuracy and precision. nih.gov
Table 3: LC-MS Parameters for Taxane Analysis
| Parameter | Description | Typical Setting/Mode | Purpose |
| Chromatography | LC separation method. | Reverse-Phase HPLC (e.g., C18 column). nih.gov | Separation of analytes from matrix components. |
| Ionization Source | Method to generate ions from the analyte. | Electrospray Ionization (ESI), positive ion mode. researchgate.net | Creates charged molecules for MS analysis with minimal fragmentation. |
| Mass Analyzer | Separates ions based on their mass-to-charge ratio (m/z). | Quadrupole, Time-of-Flight (TOF), Orbitrap. chromatographyonline.com | Determines the m/z of precursor and product ions. |
| MS Mode (Qualitative) | Full scan mode. | Acquires a full mass spectrum to identify all detectable ions. | Identification of unknown compounds and confirmation of molecular weight. |
| MS/MS Mode (Quantitative) | Selected Reaction Monitoring (SRM) / Multiple Reaction Monitoring (MRM). creative-proteomics.com | Monitors specific precursor-to-product ion transitions. | Highly selective and sensitive quantification of target analytes. |
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and semi-volatile compounds. jcdronline.org The sample is vaporized and separated in a gas chromatograph before being detected by a mass spectrometer.
For a large, non-volatile molecule like this compound, direct analysis by GC-MS is not feasible due to its low volatility and thermal instability. However, GC-MS could be applicable in the context of this compound research in two potential ways:
Analysis of Volatile Precursors: In studies of the biosynthesis of this compound, GC-MS could be used to analyze smaller, more volatile precursor molecules in the metabolic pathway.
Derivatization: Chemical derivatization can be used to convert non-volatile compounds into more volatile derivatives suitable for GC analysis. This involves reacting the polar functional groups (like -OH) of this compound with a derivatizing agent to create a less polar, more thermally stable, and more volatile compound. This approach, however, can be complex and may not be the preferred method when robust LC-MS methods are available.
Given the availability and suitability of LC-MS for analyzing complex taxoids, the application of GC-MS for this compound itself is limited and would be considered only in specific research contexts where the analysis of related volatile metabolites is required.
Capillary Electrophoresis
Method Validation Parameters for Analytical Research
Method validation is a critical process in analytical chemistry that confirms an analytical procedure is suitable for its intended purpose. phmethods.net For taxoid analysis, this involves assessing several key parameters to ensure the reliability, accuracy, and precision of the data. nih.gov
Specificity is the ability of an analytical method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. loesungsfabrik.de Selectivity refers to the degree to which a method can accurately quantify the analyte in the presence of these interfering substances. demarcheiso17025.com In essence, specificity can be considered 100% selectivity. demarcheiso17025.com
For chromatographic methods used in taxoid analysis, selectivity is demonstrated by the ability to separate the analyte peak from other components in the sample mixture, achieving a baseline resolution of at least 1.5 from the closest eluting peaks. demarcheiso17025.com This ensures that the measured signal comes only from the analyte of interest. loesungsfabrik.de For example, in the analysis of cabazitaxel (B1684091), a semi-synthetic taxoid, specificity was confirmed by observing that degradation products did not interfere with the quantification of the main drug peak. phmethods.net This is often evaluated through forced degradation studies, where the drug is exposed to stress conditions like acid, base, oxidation, and heat. phmethods.netrroij.com
Linearity describes a method's ability to produce test results that are directly proportional to the concentration of the analyte within a given range. nih.gov It is a fundamental parameter that validates the relationship between the instrument's response and the analyte concentration. muni.cz A calibration curve is established by analyzing a series of standards of known concentrations. uknml.com The relationship is typically described by a linear equation (y = mx + c). uknml.com
For taxoid analysis, methods are typically validated for linearity over a specific concentration range. For instance, an HPLC-MS-MS method for seven different taxoids demonstrated linearity with correlation coefficients (r²) higher than 0.9903 over concentration ranges such as 0.057-37.5 µg/mL for paclitaxel. nih.gov Similarly, a method for cabazitaxel was linear over a range of 0.1-150 μg/ml with a correlation coefficient of 0.9992. phmethods.net
Table 1: Examples of Linearity in Taxoid Analysis
| Analyte | Method | Linearity Range (µg/mL) | Correlation Coefficient (r²) | Reference |
|---|---|---|---|---|
| Paclitaxel | HPLC-MS-MS | 0.057 - 37.5 | > 0.9903 | nih.gov |
| Cephalomannine | HPLC-MS-MS | 0.053 - 33.8 | > 0.9903 | nih.gov |
| 10-Deacetylbaccatin III | HPLC-MS-MS | 0.07 - 45 | > 0.9903 | nih.gov |
| Cabazitaxel | RP-HPLC | 0.1 - 150 | 0.9992 | phmethods.net |
| Paclitaxel | RP-HPLC | 0.1 - 100 | 0.999 | rroij.com |
Precision refers to the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. worksection.com It is usually expressed as the relative standard deviation (RSD) of a series of measurements. Precision is assessed at different levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). phmethods.net
Accuracy is the closeness of the test results obtained by the method to the true value. worksection.com It is often determined through recovery studies, where a known amount of pure drug is added to a sample matrix and the percentage of the analyte recovered by the assay is calculated. phmethods.netrroij.com
For taxoid analysis, validated methods demonstrate high precision and accuracy. An LC-MS/MS method for six taxoids showed repeatability (RSD) from 2.78% to 3.85% and reproducibility (RSD) from 5.26% to 6.60%. nih.gov The accuracy, measured as recovery, ranged from 92.6% to 105.6%. nih.gov Another method for docetaxel (B913) and ketoconazole (B1673606) reported intra-day and inter-day variations of less than 2%. nih.gov
Table 2: Precision and Accuracy Data for Taxoid Analytical Methods
| Analyte(s) | Method | Precision (%RSD) | Accuracy (% Recovery) | Reference |
|---|---|---|---|---|
| Six Taxoids | LC-MS/MS | 2.78 - 6.60 | 92.6 - 105.6 | nih.gov |
| Seven Taxoids | HPLC-MS-MS | 3.91 - 7.33 (peak area) | 92.91 - 94.68 | nih.gov |
| Cabazitaxel | RP-HPLC | 0.28 - 0.80 | 98.30 - 98.81 | phmethods.net |
| Paclitaxel | RP-HPLC | - | 99.50 - 100.73 | rroij.com |
The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. thomasalittleconsulting.com The Limit of Quantification (LOQ) is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. nih.gov The LOQ is a critical parameter for determining impurities or for analyzing low levels of active compounds. thomasalittleconsulting.comnih.gov
These limits are often calculated based on the standard deviation of the response and the slope of the calibration curve. sepscience.com The ICH guideline suggests formulas such as LOD = 3.3 * (σ/S) and LOQ = 10 * (σ/S), where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve. sepscience.com
For taxoid analysis, these limits are established to define the sensitivity of the method. For example, a validated LC-MS/MS method for six taxoids reported LODs between 3.16 and 9.20 ng/mL and LOQs between 12.20 and 30.45 ng/mL. nih.gov An RP-HPLC method for paclitaxel had an LOD of 0.026 µg/ml and an LOQ of 0.085 µg/ml. rroij.com
Table 3: LOD and LOQ Values for Various Taxoids
| Analyte | Method | LOD (ng/mL) | LOQ (ng/mL) | Reference |
|---|---|---|---|---|
| Six Taxoids (general range) | LC-MS/MS | 3.16 - 9.20 | 12.20 - 30.45 | nih.gov |
| Paclitaxel | HPLC-MS-MS | - | 32 | nih.gov |
| Cephalomannine | HPLC-MS-MS | - | 20 | nih.gov |
| 10-Deacetylbaccatin III | HPLC-MS-MS | - | 32 | nih.gov |
| Cabazitaxel | RP-HPLC | 3.4 | 10.3 | phmethods.net |
| Paclitaxel | RP-HPLC | 26 | 85 | rroij.com |
Precision and Accuracy
Stability Studies under Research Conditions
Stability studies are essential to determine the conditions under which this compound remains stable and to identify its degradation products. researchgate.net This information is critical for establishing appropriate storage conditions, handling procedures, and shelf-life. raps.org Stability testing involves subjecting the compound to various environmental factors and monitoring its physical and chemical integrity over time. sepscience.com
For a research compound like this compound, stability studies would typically involve both long-term and accelerated testing under controlled conditions. researchgate.netpharmaknowl.com
Forced Degradation Studies: Before initiating formal stability studies, forced degradation (or stress testing) would be performed to understand the degradation pathways of this compound. This involves exposing the compound to harsh conditions to accelerate its decomposition. sepscience.com Typical stress conditions include:
Acidic and basic hydrolysis: Treatment with dilute hydrochloric acid and sodium hydroxide.
Oxidation: Exposure to hydrogen peroxide.
Thermal stress: Heating the solid compound or a solution of it.
Photostability: Exposure to UV and visible light.
The degradation products formed under these conditions would be characterized using techniques like LC-MS to identify potential degradants that might appear during long-term storage.
Long-Term and Accelerated Stability Studies: Long-term stability studies are conducted under recommended storage conditions to establish the shelf-life. raps.org Accelerated stability studies are performed at elevated temperatures and humidity to predict the long-term stability in a shorter period. researchgate.netnpra.gov.my
The stability of this compound would be monitored by assessing key parameters at specified time points. pharmaknowl.com These parameters include:
Appearance: Any change in color or physical state.
Assay: The concentration of this compound, typically determined by a validated HPLC method.
Purity: The presence of any degradation products, monitored by HPLC.
The following table provides an example of a stability study protocol for this compound under research conditions.
| Study Type | Storage Condition | Time Points | Parameters to be Tested |
|---|---|---|---|
| Long-Term | 5°C ± 3°C | 0, 3, 6, 9, 12, 18, 24 months | Appearance, Assay, Purity |
| Accelerated | 25°C ± 2°C / 60% RH ± 5% RH | 0, 3, 6 months | Appearance, Assay, Purity |
| Photostability | ICH Q1B conditions | Post-exposure | Appearance, Assay, Purity |
Research on related taxoids has indicated that the taxane ring system can be susceptible to degradation, particularly through hydrolysis of ester groups and rearrangements of the skeleton, especially under high pH and temperature conditions. google.comgoogle.com Therefore, it is anticipated that this compound would require storage in a cool, dry, and dark environment to maintain its integrity. The stability studies would provide the empirical data to confirm these storage requirements.
Chemical Biology and Biotechnological Applications
Molecular Probes and Chemical Tools Development
To investigate the biological targets and mechanisms of action of the taxumairol family, researchers can develop specialized molecular probes and chemical tools.
A crucial step in understanding a bioactive compound's function is identifying its cellular binding partners. For a compound like a hypothetical Taxumairol A, this would involve the chemical synthesis of analogs that carry a "tag" or "label." This label, which could be a radioisotope, a fluorescent dye, or a reactive group for "click chemistry," allows for the detection and isolation of the compound and its bound proteins from a complex cellular mixture. google.com The synthesis would need to be carefully designed to ensure that the addition of the label does not significantly alter the compound's original biological activity.
Activity-Based Protein Profiling (ABPP) is a powerful chemical proteomics technique used to identify the protein targets of small molecules directly in native biological systems. nih.govnih.govresearchgate.netsioc-journal.cn This method utilizes "activity-based probes" (ABPs), which are small molecules that typically consist of three parts: a reactive group (the "warhead") that covalently binds to the active site of an enzyme, a linker, and a reporter tag (like biotin (B1667282) or a fluorescent group) for detection and enrichment. nih.gov
For a compound from the taxumairol family, a competitive ABPP approach could be employed. In this strategy, a complex proteome is treated with a broad-spectrum ABP that targets a large family of enzymes. By comparing the protein labeling profile in the presence and absence of the taxumairol compound, researchers can identify proteins that show reduced labeling, indicating that the taxumairol is binding to and blocking the active site of those proteins. nih.gov This approach is particularly useful for identifying targets within large enzyme families, such as hydrolases or oxidoreductases. rsc.org
| ABPP Component | Function | Example for Taxumairol Research |
| Warhead | Covalently binds to the active site of a target protein. | A reactive group designed to mimic the pharmacophore of the taxumairol. |
| Linker | Connects the warhead to the reporter tag without hindering binding. | A flexible alkyl or PEG chain. |
| Reporter Tag | Enables visualization and isolation of labeled proteins. | Biotin for affinity purification, or a fluorophore for imaging. |
Synthesis of Labeled this compound Analogs for Target Identification
Biosynthetic Engineering and Synthetic Biology Approaches for Enhanced Production
The natural abundance of many taxoids, including the taxumairols, is often very low, making their isolation from plant sources inefficient and unsustainable. nih.gov Biotechnological approaches, such as biosynthetic engineering and synthetic biology, offer promising alternatives for the large-scale production of these valuable compounds. e-nema.deacademicjournals.org
A key strategy for enhancing the production of a natural product is to transfer its biosynthetic pathway into a more manageable host organism, such as E. coli or yeast (Saccharomyces cerevisiae). energy.gov This process, known as heterologous expression, involves identifying all the enzymes responsible for the compound's synthesis in the native plant and then introducing the corresponding genes into the new host. For the taxumairols, this would involve elucidating the specific biosynthetic pathway that deviates from the well-known paclitaxel (B517696) (Taxol) pathway to produce their unique chemical structures. nih.govwsu.edu Once the pathway is reconstructed, various optimization strategies can be employed to increase the yield, such as balancing enzyme expression levels and eliminating competing metabolic pathways. nih.gov
Metabolic flux analysis is a set of techniques used to quantify the flow of metabolites through a metabolic network. nih.gov By using isotopically labeled precursors, such as ¹³C-glucose, researchers can trace the path of carbon atoms through the cell and determine the rates of different enzymatic reactions. This information is invaluable for identifying bottlenecks in the reconstructed biosynthetic pathway of a taxumairol. For instance, if a particular intermediate is accumulating, it suggests that the subsequent enzyme in the pathway is inefficient and needs to be engineered for better performance. energy.gov
Once bottlenecks in the biosynthetic pathway are identified, enzyme engineering can be used to improve the performance of specific enzymes. rsc.orgschrodinger.com Techniques like site-directed mutagenesis allow researchers to make precise changes to the amino acid sequence of an enzyme, potentially enhancing its catalytic activity, stability, or specificity for a particular substrate. nih.gov For example, if an enzyme in the taxumairol pathway has low efficiency, it could be mutated to increase its turnover rate. Machine learning algorithms are increasingly being used to predict which mutations are most likely to lead to desired improvements, accelerating the enzyme engineering process. nih.gov
| Biotechnological Approach | Objective | Relevance to Taxumairol Production |
| Pathway Reconstruction | Transfer the complete biosynthetic pathway to a microbial host. | Enables scalable and sustainable production independent of plant sources. |
| Metabolic Flux Analysis | Identify and alleviate bottlenecks in the metabolic pathway. | Optimizes the flow of precursors towards the final taxumairol product. |
| Enzyme Engineering | Improve the function of individual enzymes in the pathway. | Increases the overall yield and efficiency of taxumairol synthesis. |
Genetic Manipulation of Taxus Species for Increased Yield
The production of taxoids, a class of diterpenoids with significant pharmaceutical value, is a complex process. The low abundance of these compounds in their natural source, the yew tree (Taxus), has driven research into biotechnological production methods. academicjournals.org Genetic manipulation of Taxus species and their cell cultures presents a promising avenue for enhancing the yield of valuable taxoids. nih.govbiotechkiosk.com
One of the key strategies in the metabolic engineering of Taxus is the overexpression of genes that encode rate-limiting enzymes in the taxoid biosynthetic pathway. nih.govnih.gov For instance, the overexpression of the 10-deacetylbaccatin III-10-O-acetyltransferase (DBAT) gene has been shown to increase the production of certain taxoids in transgenic Taxus chinensis and Taxus mairei cell cultures. nih.govresearchgate.net Similarly, engineering the taxadiene synthase (TXS) gene, which catalyzes the first committed step in taxoid biosynthesis, has resulted in higher taxoid yields. nih.gov
Researchers are also exploring the role of transcription factors in regulating the taxoid biosynthetic pathway. By identifying and overexpressing key regulatory genes, it may be possible to upregulate the entire pathway, leading to a broad increase in the production of various taxoids. nih.gov Furthermore, combining genetic engineering with elicitation—the use of signaling molecules like methyl jasmonate to induce defense responses and secondary metabolite production—has proven effective in boosting taxoid synthesis in cell cultures. researchgate.netnih.gov
While much of the research has focused on increasing the yield of paclitaxel and its immediate precursors, these genetic manipulation strategies hold potential for increasing the production of other taxoids, including this compound. academicjournals.orgnih.gov The intricate network of biosynthetic pathways suggests that upregulating key enzymatic steps could lead to an accumulation of a wide array of taxane-type diterpenoids. nih.gov However, further research is needed to specifically target the biosynthesis of this compound and to understand the precise genetic and regulatory mechanisms that govern its production. frontiersin.org
Chemoinformatics and Computational Chemical Biology
Virtual Screening and Ligand-Based Design
Virtual screening and ligand-based drug design are powerful computational tools in the discovery of novel therapeutic agents. mdpi.combiosolveit.degardp.org These methods are particularly valuable when the three-dimensional structure of the biological target is unknown or when a set of known active ligands is available. gardp.orgnih.gov In the context of taxoids, these approaches have been employed to identify new compounds that interact with tubulin, a key protein involved in cell division and a primary target of many anticancer drugs. nih.govnih.gov
Ligand-based drug design relies on the principle that molecules with similar structures are likely to have similar biological activities. gardp.orgyoutube.com By analyzing the chemical features of known active compounds, such as this compound and other taxoids, it is possible to develop pharmacophore models. These models represent the essential three-dimensional arrangement of functional groups required for biological activity and can be used to search large chemical databases for new molecules that fit the model. researchgate.net
Virtual screening can be performed using various techniques, including similarity searching and pharmacophore-based screening. mdpi.comresearchgate.net For example, a study utilized a multilayer virtual screening approach, combining pharmacophore models and molecular docking, to screen a database of 30,000 compounds, leading to the identification of novel tubulin inhibitors. nih.gov Another approach involves using the known binding site of a ligand on its target protein to screen for new molecules that can fit into that site. nih.govresearchgate.net
While direct virtual screening studies specifically focusing on this compound are not extensively documented in the available literature, the principles of ligand-based design are applicable. Given that this compound is part of the broader family of taxoids, computational models developed for other taxoids could potentially identify compounds with similar activity profiles. nih.govnih.gov For instance, a computational study screened a large library of terpenoid compounds against protein targets of the dengue virus, and Taxumairol was among the top compounds identified through docking studies. jksus.org This highlights the potential of virtual screening to identify novel biological activities for known natural products like this compound.
Molecular Dynamics Simulations for Ligand-Target Interactions
Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. nih.govebsco.comnih.gov In the field of drug discovery, MD simulations provide valuable insights into how a ligand, such as this compound, interacts with its biological target at an atomic level. mdpi.com These simulations can reveal the dynamic nature of the binding process, the stability of the ligand-target complex, and the specific amino acid residues involved in the interaction. nih.gov
The application of MD simulations can complement experimental techniques by providing a detailed, time-resolved view of molecular interactions that are often difficult to observe directly. ebsco.commdpi.com For example, MD simulations can be used to refine the binding poses of ligands obtained from molecular docking studies, providing a more accurate representation of the ligand-target complex. nih.gov
In a study investigating potential inhibitors of the dengue virus, Taxumairol was identified as a promising candidate through molecular docking. jksus.org Subsequent MD simulations could be used to validate these findings by assessing the stability of the Taxumairol-protein complex and identifying the key interactions that contribute to its binding affinity. These simulations can help to understand the conformational changes that may occur in both the ligand and the target protein upon binding, providing crucial information for the rational design of more potent inhibitors. nih.govmdpi.com
While specific MD simulation studies focused solely on this compound are not widely available in the current literature, the methodology has been successfully applied to other taxoids and their interactions with tubulin. nih.gov These studies have helped to elucidate the mechanism of action of taxoids and have guided the design of new analogs with improved properties. nih.gov The same approach could be applied to this compound to explore its interactions with various biological targets and to uncover its potential therapeutic applications.
Natural Product Discovery and Bioprospecting of Related Taxoids
Untargeted Metabolomics for Novel Taxane (B156437) Identification
Untargeted metabolomics has emerged as a powerful tool for the comprehensive analysis of all small molecules (metabolites) within a biological system. nih.govmdpi.com This approach is particularly well-suited for natural product discovery, as it allows for the identification of novel compounds without prior knowledge of their chemical structures. nih.govresearchgate.net In the context of Taxus species, untargeted metabolomics has been instrumental in identifying new taxoids and understanding the metabolic variations among different species and tissues. nih.govresearchgate.net
The process typically involves the use of high-resolution analytical techniques, such as liquid chromatography-mass spectrometry (LC-MS), to generate a detailed metabolic profile of a plant extract. nih.govresearchgate.net The resulting data is then analyzed using sophisticated bioinformatics tools to identify and tentatively annotate known and unknown compounds based on their mass-to-charge ratio and fragmentation patterns. researchgate.netfrontiersin.org
Several studies have successfully applied untargeted metabolomics to the study of Taxus species. For instance, a comparative metabolomic analysis of three different Taxus species identified a total of 2,246 metabolites, revealing significant interspecific variations in their chemical profiles. nih.gov Another study on Taxus media identified 312 compounds, including 214 that had not been previously reported in this species. researchgate.net These studies demonstrate the immense potential of untargeted metabolomics to uncover the vast chemical diversity of the Taxus genus and to identify novel taxoids that may possess unique biological activities. nih.govresearchgate.net
While these studies have not explicitly reported the de novo identification of this compound, the methodologies employed are certainly capable of detecting it and other related taxoids. The comprehensive nature of untargeted metabolomics provides a powerful platform for the continued exploration of the Taxus metabolome and the discovery of new and potentially valuable natural products. nih.govmdpi.com
Phylogenetic Analysis of Taxus Species for Taxane Diversity
The genus Taxus, commonly known as yew, comprises a group of slow-growing evergreen trees and shrubs that are widely distributed across the Northern Hemisphere. cas.cnmdpi.com The taxonomy of this genus has been historically complex due to the high degree of morphological similarity among species. mdpi.commdpi.com However, recent advances in molecular phylogenetics, which uses genetic data to understand evolutionary relationships, have provided valuable insights into the diversity and classification of Taxus species. cas.cnmdpi.comresearchgate.net
Phylogenetic analyses have revealed that the diversity of taxoids produced by different Taxus species is often correlated with their evolutionary relationships. frontiersin.orgresearchgate.net This suggests that closely related species are more likely to share similar chemical profiles, including the presence of specific taxoids. frontiersin.org For example, phylogenetic studies have been used to investigate the distribution of paclitaxel and its analogs across various Taxus species, providing a framework for selecting promising candidates for drug discovery and production. mdpi.com
The evolutionary history of Taxus is characterized by repeated migrations and hybridizations, which have contributed to the chemical diversity observed within the genus. cas.cn By understanding the phylogenetic relationships among Taxus species, researchers can more effectively target their bioprospecting efforts to identify novel taxoids. etnobotanica.usarizonalawreview.orgmdpi.com For instance, a species that is phylogenetically distinct from well-studied species may be more likely to produce unique taxoids with novel biological activities.
Conclusion and Future Research Directions
Summary of Key Research Findings on Taxumairol A
This compound is a complex diterpenoid belonging to the taxane (B156437) family of natural products. researchgate.net It was first isolated from the Formosan yew, Taxus mairei. vulcanchem.comknapsackfamily.com The molecular formula of this compound is C37H48O14. knapsackfamily.com
Subsequent research has focused on elucidating its biological activity. Studies have demonstrated that this compound possesses significant cytotoxic properties against a range of human tumor cell lines. Specifically, it has shown activity against murine P-388 leukemia cells, as well as human KB-16 (oral epidermoid carcinoma), A-549 (lung carcinoma), and HT-29 (colon adenocarcinoma) tumor cells. researchgate.net This cytotoxic profile places this compound among the many taxane diterpenoids considered to be of interest for potential applications in oncology. ontosight.ai
The structure of this compound is characterized by a highly oxygenated and complex taxane core. knapsackfamily.comontosight.ai Like other taxoids, its biological activity is attributed to its intricate three-dimensional structure, which allows it to interact with specific cellular targets. ontosight.aiontosight.ai The taxane family, which includes over 550 congeners, is renowned for its potent anticancer compounds, the most famous of which is paclitaxel (B517696) (Taxol). researchgate.net
| Compound/Cell Line | Type | Finding |
| This compound | Natural Product | Isolated from Taxus mairei. vulcanchem.comknapsackfamily.com |
| Exhibits significant cytotoxicity. researchgate.net | ||
| P-388 | Murine Leukemia Cell Line | Susceptible to this compound. researchgate.net |
| KB-16 | Human Oral Epidermoid Carcinoma | Susceptible to this compound. researchgate.net |
| A-549 | Human Lung Carcinoma | Susceptible to this compound. researchgate.net |
| HT-29 | Human Colon Adenocarcinoma | Susceptible to this compound. researchgate.net |
Emerging Challenges in this compound Research
The advancement of this compound from a laboratory curiosity to a potential therapeutic agent is fraught with challenges common to the field of natural product research, particularly concerning complex taxanes. researchgate.net
A primary obstacle is the scarcity of supply . This compound is obtained in very low yields from its natural source, the slow-growing yew tree. researchgate.netacademicjournals.org This mirrors the "supply problem" that historically hindered the development of paclitaxel, which required large quantities of bark from mature trees for a small amount of compound. researchgate.netresearchgate.net This reliance on natural extraction is unsustainable and limits the availability of this compound for extensive preclinical and clinical evaluation. researchgate.net
The structural complexity of this compound presents a formidable challenge for total chemical synthesis . researchgate.net The intricate, highly functionalized 6/8/6-membered ring system, characteristic of normal taxanes, makes de novo synthesis on an industrial scale currently impractical and economically unviable. academicjournals.orgnih.gov For the more structurally complex "cyclotaxanes," this synthetic challenge is even greater, with many having evaded total synthesis altogether. researchgate.net
Furthermore, there is a need for more comprehensive biological evaluation . While initial studies have shown cytotoxicity, a detailed understanding of its mechanism of action, potential for drug resistance, and broader pharmacological profile is lacking. ontosight.aiacademicjournals.org Overcoming these hurdles will require significant investment in both fundamental and applied research. ideapoke.com
| Challenge | Description | Impact on Research |
| Supply Scarcity | Low isolation yield from the slow-growing Taxus species. researchgate.netacademicjournals.org | Limits material available for extensive biological testing and development. |
| Synthetic Complexity | The intricate and highly oxygenated structure makes total synthesis extremely difficult and costly. researchgate.netemory.edu | Hampers the large-scale production necessary for clinical trials. |
| Limited Biological Data | Insufficient research on the specific mechanism of action, resistance profiles, and full therapeutic potential. ontosight.aiacademicjournals.org | Restricts the rational development of this compound as a drug candidate. |
Future Avenues in Biosynthesis and Synthetic Biology
To overcome the supply and synthesis challenges, future research is increasingly turning towards biosynthesis and synthetic biology. nih.govnih.gov The general biosynthetic pathway for taxanes is known to originate from the diterpenoid progenitor geranylgeranyl diphosphate (B83284) (GGPP). researchgate.net This precursor undergoes a complex series of cyclizations and subsequent oxidative modifications, mediated by enzymes like cytochrome P450s, to form the taxane skeleton. researchgate.net
A key future direction is the complete elucidation of the specific biosynthetic pathway leading to this compound. nih.gov Identifying the complete set of genes and enzymes responsible for its production in Taxus mairei is the first step. rsc.org Once these pathways are understood, synthetic biology offers a promising alternative for sustainable production. nih.govnih.gov
This involves metabolic engineering , where the identified biosynthetic genes are transferred into a heterologous host, such as yeast (Saccharomyces cerevisiae) or bacteria (Escherichia coli). nih.gov These microbial chassis can be engineered to produce this compound or its immediate precursors in large-scale fermenters, offering a more rapid, scalable, and environmentally friendly production platform compared to natural extraction or chemical synthesis. researchgate.net Recent successes in reconstituting the paclitaxel biosynthetic pathway in yeast highlight the feasibility of this approach for other complex taxoids. nih.gov
Another avenue involves biotransformation , using microorganisms like the fungus Aspergillus niger to modify more abundant taxane precursors into higher-value compounds. rjpbcs.comresearchgate.net This approach could potentially be used to convert a readily available taxoid into this compound or novel, bioactive analogs.
Prospects for Rational Design of this compound Analogs with Enhanced Biological Activities
The structural backbone of this compound provides a template for the rational design of new analogs with potentially improved therapeutic properties. vdoc.pub The goal of such medicinal chemistry efforts is to create derivatives with enhanced potency, greater selectivity for cancer cells, improved pharmacological properties (e.g., water solubility), or the ability to overcome multi-drug resistance. researchgate.netacademicjournals.org
Future research will likely involve structure-activity relationship (SAR) studies to identify which functional groups on the this compound molecule are essential for its cytotoxic activity. researchgate.net By understanding these relationships, chemists can design and synthesize new analogs through targeted modifications. For example, research on other taxanes has shown that the side chain is crucial for biological activity, and designing novel side chains or attaching them to different positions on the taxane core could lead to compounds with improved efficacy. researchgate.netresearchgate.net
Combinatorial biosynthesis and mutasynthesis are emerging synthetic biology techniques that can accelerate the creation of novel analogs. anr.fr
Combinatorial biosynthesis involves creating novel combinations of biosynthetic genes from different pathways to produce "unnatural" natural products. anr.fr
Mutasynthesis involves feeding chemically synthesized, non-native precursor analogs to a mutant microbial strain that is blocked in its own precursor synthesis, leading to the generation of new derivatives. anr.fr
These approaches, combined with computational modeling and docking studies, could guide the rational design of this compound analogs, paving the way for a new generation of taxane-based therapeutics. researchgate.net
Q & A
Basic Research Questions
Q. What experimental approaches are recommended for isolating Taxumairol A from natural sources, and how can contamination risks be minimized?
- Methodological Answer : Isolation typically involves solvent extraction (e.g., methanol or ethyl acetate) followed by chromatographic techniques like HPLC or TLC. To reduce contamination, use inert atmospheres (e.g., nitrogen) during extraction and validate purity via NMR and mass spectrometry . Pre-experimental screening of plant material for related metabolites is critical to avoid co-elution artifacts .
Q. How can researchers determine the absolute configuration of this compound, and what analytical techniques are most reliable?
- Methodological Answer : X-ray crystallography is the gold standard for absolute configuration determination. If crystals are unavailable, electronic circular dichroism (ECD) combined with computational methods (e.g., DFT calculations) can provide secondary validation. Cross-validate results with NOESY NMR to confirm stereochemical assignments .
Q. What bioactivity assays are suitable for preliminary evaluation of this compound’s pharmacological potential?
- Methodological Answer : Use cell-based assays (e.g., cytotoxicity against cancer cell lines like HeLa or MCF-7) and enzyme inhibition studies (e.g., COX-2 or topoisomerase assays). Include positive controls (e.g., doxorubicin for cytotoxicity) and validate dose-response curves with triplicate replicates. Statistical analysis (e.g., ANOVA) must account for solvent interference .
Q. How should researchers design a literature review to identify gaps in this compound studies?
- Methodological Answer : Use databases like SciFinder and PubMed with Boolean operators (e.g., "this compound AND biosynthesis NOT industrial"). Prioritize primary literature (e.g., Journal of Natural Products) over reviews. Track citation networks to identify understudied areas, such as epigenetic effects or synergistic drug interactions .
Advanced Research Questions
Q. How can contradictory data about this compound’s mechanism of action be resolved, and what validation strategies are essential?
- Methodological Answer : Contradictions often arise from assay variability (e.g., cell line specificity). Perform orthogonal assays (e.g., CRISPR knockouts for target validation) and use isoform-specific inhibitors. Meta-analysis of published IC₅₀ values with standardized normalization (e.g., % inhibition relative to controls) can clarify discrepancies .
Q. What strategies optimize the total synthesis of this compound, particularly for stereochemical fidelity?
- Methodological Answer : Retrosynthetic analysis should prioritize chiral pool synthesis or asymmetric catalysis (e.g., Sharpless epoxidation). Use chiral HPLC to monitor enantiomeric excess during intermediate steps. Computational modeling (e.g., molecular mechanics) predicts steric hindrance in key reactions .
Q. How can researchers integrate multi-omics data (e.g., transcriptomics, metabolomics) to study this compound’s biosynthetic pathways?
- Methodological Answer : Combine RNA-seq data from producing organisms (e.g., Taxus species) with LC-MS metabolomic profiles. Co-expression network analysis (e.g., WGCNA) identifies candidate genes linked to this compound clusters. Validate via heterologous expression in E. coli or yeast .
Q. What statistical methods are appropriate for analyzing dose-dependent toxicity outliers in this compound studies?
- Methodological Answer : Apply non-parametric tests (e.g., Kruskal-Wallis) if data violates normality assumptions. Use Grubbs’ test to identify outliers, and repeat experiments with adjusted concentrations. Report confidence intervals (95%) for EC₅₀ values to contextualize variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
